molecular formula C9H10N2O5S B11726620 (E)-N-(2-nitro-2-(phenylsulfonyl)ethylidene)methanamine oxide

(E)-N-(2-nitro-2-(phenylsulfonyl)ethylidene)methanamine oxide

Cat. No.: B11726620
M. Wt: 258.25 g/mol
InChI Key: DDENWOSXLNBNKU-UHFFFAOYSA-N
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Description

2-(benzenesulfonyl)-N-methyl-2-nitroethanimine oxide is a complex organic compound that features a benzenesulfonyl group, a nitro group, and an imine oxide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonyl)-N-methyl-2-nitroethanimine oxide typically involves the following steps:

    Formation of the Benzenesulfonyl Group: This can be achieved by reacting benzene with sulfuric acid to form benzenesulfonic acid, which is then converted to benzenesulfonyl chloride using phosphorus pentachloride.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the benzenesulfonyl derivative using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Imine Oxide: The final step involves the reaction of the nitro-substituted benzenesulfonyl compound with N-methylhydroxylamine under basic conditions to form the imine oxide.

Industrial Production Methods

Industrial production of 2-(benzenesulfonyl)-N-methyl-2-nitroethanimine oxide may involve large-scale nitration and sulfonation processes, followed by the controlled addition of N-methylhydroxylamine. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(benzenesulfonyl)-N-methyl-2-nitroethanimine oxide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide or other strong bases.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzenesulfonyl compounds.

Scientific Research Applications

2-(benzenesulfonyl)-N-methyl-2-nitroethanimine oxide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(benzenesulfonyl)-N-methyl-2-nitroethanimine oxide involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the benzenesulfonyl group can form strong interactions with biological molecules, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzenesulfonyl)-N-methyl-2-nitroethanamine
  • 2-(benzenesulfonyl)-N-methyl-2-nitroethanone
  • 2-(benzenesulfonyl)-N-methyl-2-nitroethanol

Uniqueness

2-(benzenesulfonyl)-N-methyl-2-nitroethanimine oxide is unique due to the presence of the imine oxide functionality, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C9H10N2O5S

Molecular Weight

258.25 g/mol

IUPAC Name

2-(benzenesulfonyl)-N-methyl-2-nitroethanimine oxide

InChI

InChI=1S/C9H10N2O5S/c1-10(12)7-9(11(13)14)17(15,16)8-5-3-2-4-6-8/h2-7,9H,1H3

InChI Key

DDENWOSXLNBNKU-UHFFFAOYSA-N

Canonical SMILES

C[N+](=CC([N+](=O)[O-])S(=O)(=O)C1=CC=CC=C1)[O-]

Origin of Product

United States

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